Iodine Green

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

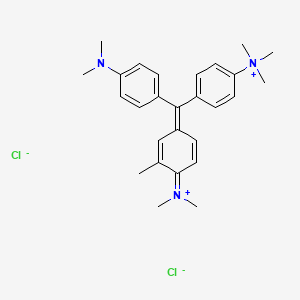

Iodine Green, also known as this compound S, is a synthetic dye belonging to the triarylmethane class of dyes. It is characterized by its vibrant green color and is primarily used in various industrial and scientific applications. The compound is known for its excellent solubility in water and its ability to bind to proteins and nucleic acids, making it useful in biological staining and other analytical techniques.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iodine Green is synthesized through a multi-step chemical process involving the condensation of aromatic amines with formaldehyde, followed by iodination. The reaction typically involves the use of an acidic catalyst to facilitate the condensation reaction. The iodination step is carried out using molecular iodine or iodides in the presence of an oxidizing agent to introduce iodine atoms into the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, including aromatic amines, formaldehyde, and iodine, are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration, crystallization, and drying to obtain the final product. The industrial process is designed to maximize yield and minimize waste, adhering to principles of green chemistry.

Análisis De Reacciones Químicas

Types of Reactions: Iodine Green undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures, which can further react with nucleophiles.

Reduction: this compound can be reduced to its leuco form, which is colorless and can revert to the original dye upon oxidation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Leuco this compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Iodine Green has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.

Biology: Employed in histological staining to visualize cellular structures and in nucleic acid staining for gel electrophoresis.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mecanismo De Acción

Iodine Green is compared with other triarylmethane dyes such as Crystal Violet, Malachite Green, and Methyl Green. While all these dyes share a similar basic structure, this compound is unique due to its iodine content, which imparts distinct chemical and physical properties. For instance, this compound has a higher molecular weight and different solubility characteristics compared to its counterparts. Additionally, the presence of iodine enhances its ability to generate reactive oxygen species, making it more effective in photodynamic therapy applications.

Comparación Con Compuestos Similares

- Crystal Violet

- Malachite Green

- Methyl Green

Propiedades

Número CAS |

33231-00-4 |

|---|---|

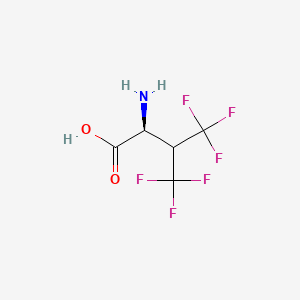

Fórmula molecular |

C27H35ClN3+ |

Peso molecular |

437.0 g/mol |

Nombre IUPAC |

[4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C27H35N3.ClH/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8;/h9-19H,1-8H3;1H/q+2;/p-1 |

Clave InChI |

OATKMJAXHOEMDD-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-].[Cl-] |

SMILES isomérico |

CC1=C/C(=C(\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)[N+](C)(C)C)/C=CC1=[N+](C)C.[Cl-] |

SMILES canónico |

CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-] |

Key on ui other cas no. |

33231-00-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B1242003.png)

![(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone](/img/structure/B1242005.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1242011.png)

![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)

![(1R,2R,9S,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1242013.png)